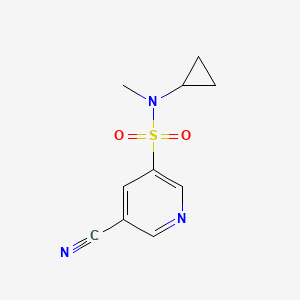
5-cyano-N-cyclopropyl-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-N-cyclopropyl-N-methylpyridine-3-sulfonamide is a complex organic compound that features a cyano group, a cyclopropyl group, a methyl group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-cyclopropyl-N-methylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Cyclopropylation: The cyclopropyl group can be added through a cyclopropanation reaction, often using a cyclopropyl halide and a base.
Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent like methyl iodide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-cyano-N-cyclopropyl-N-methylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with new functional groups.
Scientific Research Applications
5-cyano-N-cyclopropyl-N-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-cyano-N-cyclopropyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-cyano-2-methylpyridine: Similar structure but lacks the cyclopropyl and sulfonamide groups.
N-cyclopropyl-N-methylpyridine-3-sulfonamide: Similar structure but lacks the cyano group.
Uniqueness
5-cyano-N-cyclopropyl-N-methylpyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-cyano-N-cyclopropyl-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13(9-2-3-9)16(14,15)10-4-8(5-11)6-12-7-10/h4,6-7,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIIUAZHYWKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CN=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4S)-1-[3-(difluoromethoxy)-5-methylthiophene-2-carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B7025377.png)
![1-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7025385.png)
![2-[3-[[(2S,3R)-2-phenyloxolan-3-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B7025392.png)
![(3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7025394.png)
![1-[(2-Hydroxy-1-thiophen-3-ylethyl)amino]-2-methylpropan-2-ol](/img/structure/B7025408.png)
![2-Hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7025410.png)
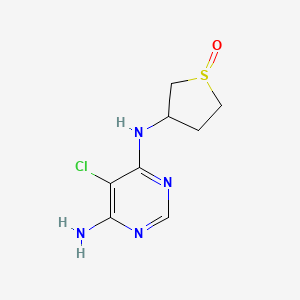
![2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide](/img/structure/B7025421.png)
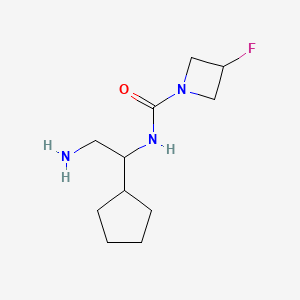
![N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide](/img/structure/B7025446.png)
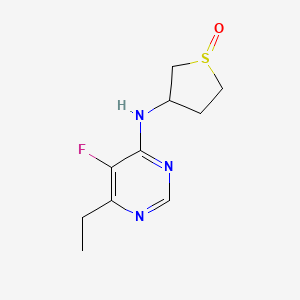
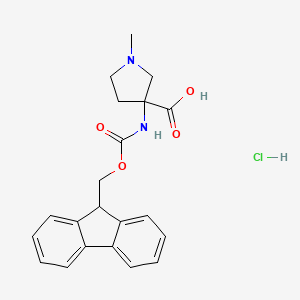
![3-[Cyclopropylmethyl-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]amino]propanenitrile](/img/structure/B7025467.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine](/img/structure/B7025479.png)
